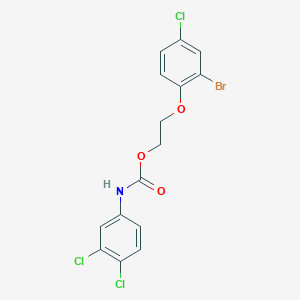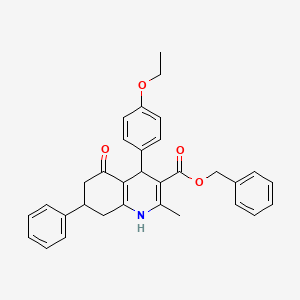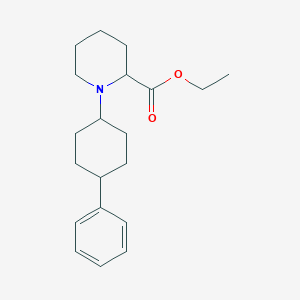
2-(2-bromo-4-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate is a widely used chemical compound in scientific research. It is commonly known as 'Bromoxynil' and belongs to the family of herbicides. Bromoxynil is used to control broadleaf weeds in various crops including cotton, soybeans, and wheat. The chemical structure of Bromoxynil is C13H8BrCl3NO2.
作用機序
Bromoxynil acts as a photosystem II inhibitor in plants. It binds to the D1 protein of photosystem II and inhibits the transfer of electrons from water to plastoquinone. This leads to the disruption of the electron transport chain and the generation of reactive oxygen species, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Bromoxynil is toxic to both plants and animals. In plants, it causes chlorosis, necrosis, and stunting of growth. In animals, Bromoxynil can cause liver and kidney damage, respiratory distress, and neurological symptoms. Bromoxynil is also a suspected endocrine disruptor, which means it can interfere with hormone signaling pathways in animals and humans.
実験室実験の利点と制限
Bromoxynil is a useful tool for studying the mechanism of action of herbicides. It is a relatively simple compound that can be easily synthesized and purified. However, Bromoxynil has some limitations for lab experiments. It is highly toxic and requires special handling and disposal procedures. In addition, Bromoxynil is not a natural compound and may not accurately represent the effects of other herbicides on plants and animals.
将来の方向性
There are several future directions for research on Bromoxynil. One area of interest is the development of new herbicides that are more effective and less toxic than Bromoxynil. Another area of interest is the investigation of the environmental fate and transport of Bromoxynil and other herbicides in soil and water. Finally, there is a need for more research on the toxicology and endocrine-disrupting effects of Bromoxynil in animals and humans.
合成法
Bromoxynil is synthesized by reacting 2-bromo-4-chlorophenol with 3,4-dichloroaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction takes place under mild conditions and yields Bromoxynil as a white crystalline solid. The overall reaction can be represented as follows:
2-bromo-4-chlorophenol + 3,4-dichloroaniline + carbonylating agent → Bromoxynil + HCl + CO2
科学的研究の応用
Bromoxynil is widely used in scientific research as a tool to study the mechanism of action of herbicides. It is used to investigate the effects of herbicides on plant growth, development, and metabolism. Bromoxynil is also used as a model compound to study the metabolism and toxicology of herbicides in animals and humans. In addition, Bromoxynil is used in environmental studies to investigate the fate and transport of herbicides in soil and water.
特性
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl3NO3/c16-11-7-9(17)1-4-14(11)22-5-6-23-15(21)20-10-2-3-12(18)13(19)8-10/h1-4,7-8H,5-6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWDSQZHEWSSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCCOC2=C(C=C(C=C2)Cl)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6b-acetyl-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,7,8,9,10,10a,11,11a,11b,12-octadecahydro-1H-indeno[2,1-a]phenanthren-2-yl acetate](/img/structure/B5176187.png)
![2,6-dimethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate](/img/structure/B5176194.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B5176196.png)

![methyl (1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)(oxo)acetate](/img/structure/B5176206.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5176215.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B5176226.png)
![11-(4-fluorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5176240.png)
![N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B5176255.png)



![1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5176274.png)
![2-chloro-N-[2-(2-pyrazinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5176278.png)